molecular formula C22H23N5OS B2608901 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 1359010-23-3

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2608901
CAS No.: 1359010-23-3
M. Wt: 405.52
InChI Key: JLZIHMWJZWFIQA-UHFFFAOYSA-N
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Description

The compound 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE features a triazoloquinoxaline core linked via a sulfanyl group to an acetamide moiety substituted with a 2,4,6-trimethylphenyl group. This structure combines a bicyclic heterocycle (quinoxaline fused with a 1,2,4-triazole) and a sterically hindered aromatic acetamide. Such compounds are typically synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or analogous "click chemistry" methods, as seen in related derivatives . The ethyl group on the triazole and the trimethylphenyl substituent may enhance metabolic stability and modulate lipophilicity, respectively.

Properties

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-5-18-25-26-21-22(23-16-8-6-7-9-17(16)27(18)21)29-12-19(28)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZIHMWJZWFIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The key steps include the formation of the triazoloquinoxaline core and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

Scientific Research Applications

Structure

The compound features a triazoloquinoxaline scaffold , characterized by:

  • A triazole ring fused to a quinoxaline structure.
  • A sulfanyl group that enhances its reactivity.
  • An acetamide functional group that may influence its pharmacological properties.

Molecular Formula

The molecular formula for this compound is C18H22N4OSC_{18}H_{22}N_4OS, with a molecular weight of approximately 358.46 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as anticancer agents . The compound has been shown to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : It acts by inducing apoptosis through the activation of pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Lines Tested : The compound has demonstrated effectiveness against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines .

Antimicrobial Properties

The triazoloquinoxaline derivatives exhibit significant antimicrobial activity :

  • Antiviral and Antibacterial Effects : Compounds from this class have shown efficacy against various pathogens, suggesting a broad-spectrum antimicrobial potential .
  • Mechanism : The presence of the triazole moiety is believed to enhance binding affinity to microbial targets, disrupting their function and leading to cell death .

Neuroprotective Effects

Emerging research indicates that these compounds may also possess neuroprotective properties :

  • They have been investigated for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress .
  • Potential applications include treatment strategies for neurodegenerative diseases.

Synthesis Pathways

The synthesis of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves several key steps:

  • Formation of the Quinoxaline Scaffold : This can be achieved through the cyclization of appropriate precursors like o-phenylenediamine with oxalic acid.
  • Introduction of the Triazole Ring : This is accomplished via reactions with hydrazine derivatives or similar reagents.
  • Functionalization : The final compound is obtained by introducing the trimethylphenyl and acetamide groups through nucleophilic substitution reactions or acylation techniques.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of various [1,2,4]triazolo[4,3-a]quinoxaline derivatives:

  • The compound was tested against multiple cancer cell lines.
  • Results indicated that specific substitutions on the quinoxaline scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics like Etoposide .

Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial properties of triazoloquinoxaline derivatives:

  • The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • The mechanism was attributed to disruption of bacterial cell wall synthesis and function .

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits cell proliferation. Molecular docking studies have shown that it binds effectively to the DNA active site, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogous derivatives:

Compound Name Core Heterocycle Triazole Substituent Acetamide Substituent Sulfanyl Linkage Key Features
Target Compound Triazoloquinoxaline 1-Ethyl 2,4,6-Trimethylphenyl Yes Bulky electron-donating aryl group; ethyl enhances stability
N-(3,4-Dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12e) Quinoxaline + Triazole None 3,4-Dichlorophenyl No Chlorine substituents increase lipophilicity and electron-withdrawing effects
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) Nitroquinoxaline + Triazole None 4-Nitrophenylthiazole No Nitro groups enhance reactivity; thiazole adds heterocyclic diversity
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazoline-4(3H)-one Quinazolinone + Triazole Phenyl None (quinazolinone core) No Quinazolinone core known for diverse pharmacological activities
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide Triazoloquinoline 5-Methyl 3-Cyano-6-methyl-tetrahydrobenzothiophene Yes Quinoline core differs in nitrogen position; cyano group enhances polarity
2-[(5-Methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Triazoloquinoline 5-Methyl 3-Trifluoromethylphenyl Yes CF3 group increases electronegativity and metabolic resistance

Biological Activity

The compound 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the triazoloquinoxaline scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential as an antimicrobial, anticancer, and neuropharmacological agent.

Chemical Structure and Synthesis

The compound can be classified under the triazoloquinoxaline derivatives. The synthesis typically involves the reaction of 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline with a sulfanyl group and a trimethylphenyl acetamide moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Triazoloquinoxaline derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds within this class exhibit significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds derived from the triazoloquinoxaline scaffold demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives showed promising antifungal effects against species like Candida albicans .

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has been extensively studied:

  • Cytotoxicity : Compounds such as 16a and 16b exhibit cytotoxic activities in the micromolar range (3158 nM and 3527 nM respectively), while others have shown lower EC50 values indicating higher potency .
  • Mechanism of Action : These compounds have been reported to act as DNA intercalators and topoisomerase II inhibitors, disrupting cancer cell proliferation . For instance, a derivative was noted for its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 .

Neuropharmacological Activity

Research has also highlighted the neuropharmacological effects of quinoxaline derivatives:

  • Anxiolytic Effects : Certain derivatives have shown anxiolytic properties comparable to diazepam at specific dosages .
  • Anticonvulsant Activity : Some compounds exhibited significant anticonvulsant effects in animal models .

Case Studies

StudyCompound TestedBiological ActivityFindings
El-Attar et al. (2015)Various triazoloquinoxalinesAntimicrobialEffective against S. aureus and E. coli; yield > 80% in synthesis
Ezzat et al. (2023)Compound 17aAnticancerEC50 = 365 nM; induces apoptosis via cell cycle arrest
Badran et al. (2003)Quinoxaline derivativesNeuropharmacologicalSignificant anxiolytic effects observed; LD50 between 74-160 mg/kg

Q & A

Q. How can design of experiments (DOE) optimize synthesis yield and scalability?

Apply fractional factorial designs to screen critical variables (e.g., solvent polarity, catalyst loading, temperature). Response surface methodology (RSM) identifies optimal conditions. For instance, a Central Composite Design (CCD) with 3–5 factors (e.g., molar ratio, reaction time) reduces experimental runs by 40–60% while maximizing yield. Statistical software (e.g., Minitab, JMP) analyzes interactions between variables and predicts optimal parameters .

Q. How to address contradictions between in vitro potency and in vivo efficacy data?

Discrepancies may arise from poor bioavailability or metabolic instability. Conduct pharmacokinetic studies (e.g., plasma concentration-time profiles) to assess absorption and half-life. Use in vitro hepatocyte models to identify active metabolites. Adjust formulations (e.g., nanoemulsions) or modify substituents (e.g., methyl groups on the phenyl ring) to enhance stability. Cross-validate findings using alternative inflammation models (e.g., carrageenan-induced edema) .

Q. What computational methods predict binding affinities to biological targets like COX-2 or quinoxaline receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity data. Validate predictions using in vitro enzyme inhibition assays .

Q. How to resolve spectral data conflicts during structural elucidation?

Conflicting NMR peaks may indicate tautomerism or impurities. Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Compare experimental data with simulated spectra (e.g., ACD/Labs). High-resolution mass spectrometry (HRMS) with MS/MS fragmentation confirms molecular ions. If impurities persist, employ orthogonal purification methods (e.g., preparative HPLC with gradient elution) .

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